An In-depth Technical Guide to Z-D-Asp(OBzl)-OH: Chemical Properties and Structure
An In-depth Technical Guide to Z-D-Asp(OBzl)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester, commonly referred to as Z-D-Asp(OBzl)-OH. This protected amino acid derivative is a critical building block in peptide synthesis, particularly for the incorporation of D-aspartic acid residues into peptide chains. This document details its physicochemical properties, provides experimental protocols for its use, and discusses potential side reactions. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Introduction
Z-D-Asp(OBzl)-OH is a derivative of the non-proteinogenic amino acid D-aspartic acid. It features two key protecting groups: a benzyloxycarbonyl (Z) group on the α-amino group and a benzyl (Bzl) ester on the β-carboxyl group.[1] This dual-protection strategy is instrumental in peptide synthesis, as it allows for the selective activation and coupling of the α-carboxyl group while preventing unwanted side reactions at the α-amino and β-carboxyl functionalities. The Z and benzyl groups are typically stable under standard peptide coupling conditions and can be removed simultaneously by catalytic hydrogenation.[2] An understanding of the chemical behavior of Z-D-Asp(OBzl)-OH is crucial for its effective use in the synthesis of peptides for research and therapeutic development. While D-amino acids are less common in nature than their L-counterparts, D-aspartic acid has been identified in neuroendocrine tissues and is implicated in the regulation of hormone synthesis and release.[3][4]
Chemical Structure and Properties
The chemical structure of Z-D-Asp(OBzl)-OH is fundamental to its reactivity and function in chemical synthesis.
Caption: Chemical Structure of Z-D-Asp(OBzl)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Z-D-Asp(OBzl)-OH is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-4-oxo-4-(phenylmethoxy)-2-[-(phenylmethoxy)carbonylamino]butanoic acid | |
| CAS Number | 5241-62-3 | |
| Molecular Formula | C₁₉H₁₉NO₆ | |
| Molecular Weight | 357.36 g/mol | |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 99 - 108 °C | [6] |
| Optical Rotation | [α]20/D = -11 ± 1° (c=4.979 in AcOH) | [6] |
| pKa | 3.63 ± 0.23 (Predicted) |
Solubility
The solubility of Z-D-Asp(OBzl)-OH is a critical parameter for its use in synthesis and purification. The presence of two benzyl groups renders it largely insoluble in water but soluble in many organic solvents.[7]
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 45-100 mg/mL | [5][8] |
| Acetic Acid | Soluble | [2] |
| Methanol | Soluble | [7] |
| Acetone | Soluble | [7][9] |
| Chloroform | Soluble | [7][9] |
| Dichloromethane (DCM) | Soluble | [9] |
| Ether | Soluble | [7] |
| Water | Insoluble | [2] |
Spectroscopic Data
While experimentally derived spectra for Z-D-Asp(OBzl)-OH are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.
¹H NMR:
-
Aromatic Protons (C₆H₅): Multiple signals expected in the range of 7.2-7.4 ppm.
-
CH₂ (Benzyl groups): Singlets are expected around 5.1 ppm.
-
α-CH: A multiplet is anticipated around 4.5-4.7 ppm.
-
β-CH₂: Diastereotopic protons are expected to appear as multiplets around 2.8-3.0 ppm.
-
NH: A doublet is expected around 5.8-6.0 ppm, which may broaden or exchange with D₂O.
-
COOH: A broad singlet is expected at >10 ppm, which is also exchangeable with D₂O.
¹³C NMR:
-
Carbonyl (C=O, ester and acid): Signals are expected in the range of 170-175 ppm.
-
Carbonyl (C=O, urethane): A signal is expected around 156 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals are expected between 127-137 ppm.
-
CH₂ (Benzyl groups): Signals are expected around 67 ppm.
-
α-C: A signal is expected around 50 ppm.
-
β-C: A signal is expected around 37 ppm.
FT-IR:
-
O-H Stretch (Carboxylic Acid): A broad band is expected from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A medium intensity band is expected around 3300-3500 cm⁻¹.[10]
-
C=O Stretch (Ester): A strong band is expected around 1730-1750 cm⁻¹.[10]
-
C=O Stretch (Urethane): A strong band is expected around 1690-1720 cm⁻¹.[10]
-
C=O Stretch (Carboxylic Acid): A strong band is expected to be part of the broad O-H stretch.
-
C-O Stretch (Ester): A strong band is expected between 1000-1300 cm⁻¹.[10]
Mass Spectrometry (ESI-MS):
Experimental Protocols
Synthesis of Z-D-Asp(OBzl)-OH
A plausible synthetic route to Z-D-Asp(OBzl)-OH involves the protection of D-aspartic acid. This is a multi-step process requiring careful control of reaction conditions.
Caption: General workflow for the synthesis and purification of Z-D-Asp(OBzl)-OH.
Methodology:
-
β-Esterification of D-Aspartic Acid: D-aspartic acid is selectively esterified at the β-carboxyl group with benzyl alcohol in the presence of an acid catalyst. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
N-Protection of H-D-Asp(OBzl)-OH: The resulting β-benzyl ester of D-aspartic acid is then subjected to N-protection using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).[12]
-
Work-up and Purification: The crude product is worked up by extraction and then purified, typically by recrystallization from a suitable solvent system such as ethyl acetate/hexane, to yield the pure Z-D-Asp(OBzl)-OH as a crystalline solid.[12]
Use in Peptide Synthesis: A Standard Coupling Protocol
Z-D-Asp(OBzl)-OH is a key reagent in solution-phase and solid-phase peptide synthesis (SPPS). A typical solution-phase coupling reaction is outlined below.
Caption: General workflow for a solution-phase peptide coupling reaction using Z-D-Asp(OBzl)-OH.
Methodology:
-
Activation: Z-D-Asp(OBzl)-OH is dissolved in an anhydrous solvent like dichloromethane (DCM) and cooled to 0°C. A coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and an additive (e.g., 1-hydroxybenzotriazole, HOBt) are added to form an active ester.[2]
-
Coupling: The amino acid ester (with a free amino group) is added to the activated Z-D-Asp(OBzl)-OH solution. The reaction is stirred and allowed to proceed to completion.
-
Work-up and Purification: The reaction mixture is filtered to remove by-products (e.g., dicyclohexylurea, DCU). The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and other impurities. The organic layer is dried and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.[12]
Potential Side Reactions: Aspartimide Formation
A significant side reaction associated with the use of Asp(OBzl) derivatives in peptide synthesis is the formation of an aspartimide intermediate.[2] This can occur under both acidic and basic conditions and is particularly problematic in solid-phase peptide synthesis during the repeated base-mediated removal of Fmoc protecting groups.
Caption: Pathway of aspartimide formation from Asp(OBzl) residues in peptide synthesis.
The formation of the aspartimide can lead to several undesired outcomes:
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate.
-
Racemization: The α-carbon of the aspartic acid residue can epimerize, leading to a loss of stereochemical integrity.
-
Chain Termination: In SPPS, the cyclic intermediate may be unreactive towards the next coupling step, leading to truncated peptide sequences.
Conclusion
Z-D-Asp(OBzl)-OH is an indispensable reagent for the incorporation of D-aspartic acid into synthetic peptides. Its well-defined protection strategy allows for controlled and regioselective peptide bond formation. A thorough understanding of its chemical properties, solubility, and reactivity, including the potential for side reactions like aspartimide formation, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. Careful optimization of reaction and purification protocols is key to achieving high yields and purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Aspartic Acid Supplement [biosyn.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Z-Asp(OBzl)-OH | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 9. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
